Chemical properties of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane
Chemical properties of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane
Advanced Scaffold Analysis for Medicinal Chemistry Applications[1]
Executive Summary
7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane is a specialized spirocyclic amine scaffold increasingly utilized in modern drug discovery to enhance the physicochemical properties of lead compounds. Characterized by a high fraction of saturated carbon atoms (
This guide provides a comprehensive technical analysis of the compound, focusing on its structural dynamics, synthetic pathways, and utility in modulating lipophilicity and metabolic stability in pharmaceutical candidates.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The compound features a 1-azaspiro[3.5]nonane core—a bicyclic system where an azetidine ring and a cyclohexane ring share a single spiro-carbon. The 7-position (distal on the cyclohexane ring) is substituted with a tert-pentyl group (2-methylbutan-2-yl), adding significant steric bulk and lipophilicity.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 7-(2-methylbutan-2-yl)-1-azaspiro[3.5]nonane |
| CAS Number | 1462853-13-9 |
| Molecular Formula | |
| Molecular Weight | 195.35 g/mol |
| Core Scaffold | 1-Azaspiro[3.5]nonane (Azetidine spiro-fused to Cyclohexane) |
| Key Substituent | tert-Pentyl (1,1-dimethylpropyl) at C7 |
| Predicted pKa | ~10.5 – 11.0 (Secondary Amine) |
| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity due to tert-pentyl) |
| H-Bond Donors | 1 (Secondary Amine NH) |
| H-Bond Acceptors | 1 (Amine N) |
| Stereochemistry | Achiral (plane of symmetry) unless substituted further; typically exists as a mixture of conformers.[1] |
Structural Analysis & Medicinal Chemistry Logic
The Spiro Effect
Unlike flat aromatic systems, the 1-azaspiro[3.5]nonane core forces the molecule into a specific three-dimensional vector. The spiro-carbon (C1 of the cyclohexane, C2 of the azetidine) locks the two rings perpendicular to each other.
-
Exit Vectors: Substituents on the azetidine nitrogen and the C7-cyclohexane position are oriented at defined angles, allowing for precise probing of binding pockets.
-
Metabolic Stability: The spiro-junction prevents metabolic oxidation at the
-carbon relative to the nitrogen on one side, a common soft spot in piperidines.
The tert-Pentyl Substituent
The inclusion of the 2-methylbutan-2-yl group at position 7 is non-trivial.
-
Lipophilic Anchor: It serves as a "grease ball" anchor, filling hydrophobic pockets in targets like GPCRs (e.g., GPR119) or ion channels.
-
Conformational Locking: The bulky group prefers the equatorial position on the cyclohexane ring to minimize 1,3-diaxial interactions, thereby rigidifying the overall scaffold conformation.
Synthetic Methodology
The synthesis of 7-(2-Methylbutan-2-yl)-1-azaspiro[3.5]nonane requires constructing the spiro-junction. The most robust protocol involves a reductive amination followed by an intramolecular cyclization.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic strategy disconnecting the spiro-azetidine ring.
Detailed Experimental Protocol
Step 1: Reductive Amination
-
Reagents: 4-(tert-pentyl)cyclohexan-1-one (1.0 eq), 3-aminopropan-1-ol (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (cat.), DCM/DCE.
-
Procedure:
-
Dissolve the ketone in DCE (0.5 M).
-
Add 3-aminopropan-1-ol and catalytic acetic acid. Stir for 30 min to form the imine.
-
Cool to 0°C and add STAB portion-wise.
-
Warm to RT and stir for 12h.
-
Quench with sat.
. Extract with DCM.[2]
-
-
Checkpoint: This yields the secondary amine intermediate 3-((4-(tert-pentyl)cyclohexyl)amino)propan-1-ol.
Step 2: Activation (Tosylation)
-
Reagents: Amino-alcohol intermediate,
(1.1 eq), or Pyridine, DCM. -
Procedure:
-
Dissolve the intermediate in dry DCM.
-
Add base and cool to 0°C.
-
Add Tosyl Chloride slowly.[2]
-
Stir 4-6h. Monitor by TLC for disappearance of alcohol.
-
-
Note: The amine is also nucleophilic. If N-tosylation occurs, the cyclization will fail. Often, the amine is protected (e.g., Boc) before tosylation, or the reaction is carefully controlled to favor O-sulfonylation. Alternatively, convert the alcohol to a chloride using
(thionyl chloride) as the leaving group.
Step 3: Spiro-Cyclization (Ring Closure)
-
Reagents: Activated intermediate (O-Tosylate or Chloride), NaH (2.0 eq) or KOtBu, THF/DMF.
-
Procedure:
-
Suspend NaH in dry THF under Argon.
-
Add the functionalized amine intermediate dropwise at 0°C.
-
Heat to reflux (60-70°C) for 4-12h.
-
Mechanism: The secondary amine is deprotonated to an amide anion, which performs an intramolecular
attack on the alkyl tosylate/chloride, forming the 4-membered azetidine ring. -
Workup: Quench with water, extract with EtOAc. Purify via column chromatography.[2]
-
Applications in Drug Discovery[2][3]
Bioisosteric Replacement
This scaffold is a validated bioisostere for:
-
4-Substituted Piperidines: Replacing a piperidine with 1-azaspiro[3.5]nonane changes the vector of the nitrogen lone pair and increases the
count, often improving solubility and reducing hERG inhibition liability. -
Cyclohexylamines: The spiro-azetidine moiety provides a "handle" (the nitrogen) for further functionalization that is sterically distinct from a simple primary amine.
Therapeutic Areas
Based on the structural class (7-substituted-1-azaspiro[3.5]nonanes), this molecule is relevant in:
-
GPR119 Agonists: Used for type 2 diabetes. The lipophilic tail (tert-pentyl) fits the hydrophobic groove of the receptor, while the polar head (azetidine) interacts with polar residues.
-
Chemokine Receptor Antagonists: Spirocyclic amines are frequent cores in CCR2/CCR5 antagonists.
-
Opioid Receptor Modulators: The bulky lipophilic group mimics the phenylalanine moiety found in many opioid peptides.
Metabolic Stability Workflow (Graphviz)
Figure 2: Metabolic soft-spot analysis. The spiro-center protects the
References
-
BenchChem Technical Support. (2025).[3][2] Synthesis of 7-Tert-butyl-1-azaspiro[3.5]nonane - Technical Guide. BenchChem.[3][4][2] Link
-
Burkhard, J. A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(10), 10.1021/cr4006497. Link
-
Fluorochem. (2023). Product Specification: 7-(Tert-pentyl)-1-azaspiro[3.5]nonane (CAS 1462853-13-9).[5] Fluorochem Catalog. Link
- Kalgutkar, A. S., et al. (2011). Metabolism-Guided Drug Design. Wiley-VCH. (General reference for spirocycle metabolic stability principles).
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles.[6][7] Chemical Reviews. (Detailed discussion on 1-azaspiro[3.5]nonane geometry).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 7-Thia-1-azaspiro[3.5]nonane hydrochloride | 2241129-84-8 | Benchchem [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
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